molecular formula C20H24N4O5S B2583936 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921885-28-1

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2583936
CAS No.: 921885-28-1
M. Wt: 432.5
InChI Key: AZOLSBTUUXOSBP-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked via an acetamide group to a thioether-bridged imidazole core. The imidazole ring is substituted with a hydroxymethyl group at position 5 and a cyclopentylamino-oxoethyl chain at position 1. The benzodioxole group (a methylenedioxybenzene derivative) is known for enhancing metabolic stability and binding affinity in bioactive molecules . The thioacetamide bridge (-S-CH2-CO-NH-) contributes to structural rigidity and may influence redox activity.

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c25-10-15-8-21-20(24(15)9-18(26)22-13-3-1-2-4-13)30-11-19(27)23-14-5-6-16-17(7-14)29-12-28-16/h5-8,13,25H,1-4,9-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOLSBTUUXOSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core motifs and substituents. Key comparisons are outlined below:

Structural Analogues with Benzo[d][1,3]dioxole Moieties
Compound ID/Name Core Structure Key Substituents Biological Activity Reference
Target Compound Imidazole-thioacetamide Benzodioxol, cyclopentylamino, hydroxymethyl Inferred: Immunomodulatory -
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole-acetamide Benzodioxol, benzyl linker IDO1 inhibition (IC₅₀ = 0.34 µM)
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(2,2-diethoxyethyl)-4-nitro-1H-imidazole-2-carboxamide (28k) Nitroimidazole-carboxamide Benzodioxolmethyl, diethoxyethyl Antitubercular (MIC = 0.5 µg/mL)

Analysis :

  • The target compound’s imidazole-thioacetamide core differs from the benzimidazole (28) and nitroimidazole (28k) scaffolds in related molecules.
  • The hydroxymethyl group on the imidazole ring may enhance solubility compared to nitro (28k) or benzyl (28) substituents, which are more lipophilic .
Thioacetamide-Linked Benzimidazole Derivatives
Compound ID/Name Core Structure Key Substituents Biological Activity Reference
Target Compound Imidazole-thioacetamide Benzodioxol, cyclopentylamino - -
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamide 2,4-Dinitrophenyl Antimicrobial (MIC = 4 µg/mL), Anticancer (IC₅₀ = 8 µM)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole-thiazole-acetamide 4-Bromophenyl, phenoxymethyl Docking affinity to α-glucosidase (ΔG = -9.2 kcal/mol)

Analysis :

  • The target compound’s imidazole-thioacetamide diverges from the triazole-thiazole (9c) and benzamide (W1) frameworks.
  • The cyclopentylamino group may confer higher metabolic stability compared to the nitro (W1) or bromophenyl (9c) groups, which are prone to enzymatic reduction or halogen-mediated toxicity .
  • The hydroxymethyl group could improve pharmacokinetics relative to the lipophilic bromophenyl (9c) or nitro (W1) substituents.
Substitution Patterns in Imidazole/Benzimidazole Derivatives
Compound ID/Name Position 1 Substitution Position 5 Substitution Activity Impact Reference
Target Compound Cyclopentylamino-oxoethyl Hydroxymethyl Solubility ↑, Target affinity ? -
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Sulfonyl group Hydrosulfonyl Antitumor (IC₅₀ = 2–10 µM)
N-((2-5-Chloro-1H-benzo[d]imidazol-2-yl)phenylamino)methyl)-N-phenyl benzamide (5) Chlorophenyl Chlorine Antiparasitic (IC₅₀ = 1.5 µM)

Analysis :

  • The hydroxymethyl group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl in , SO₂H in ), which may reduce reactivity but enhance solubility.
  • The cyclopentylamino group at position 1 is unique; similar alkylamino groups (e.g., ethylamino in ) are associated with improved CNS penetration.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide?

  • Methodological Answer : Employ stepwise synthesis with careful control of coupling reactions. For example, thioacetamide formation can be achieved via nucleophilic substitution using potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor intermediates by TLC (ethyl acetate/hexane, 3:1) and purify via recrystallization from ethanol or DMF/acetic acid mixtures .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to verify imidazole, benzodioxole, and cyclopentylamino moieties. IR spectroscopy can confirm carbonyl (C=O, ~1650–1700 cm1^{-1}) and hydroxyl (O–H, ~3200–3500 cm1^{-1}) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity (>95%) .

Q. How can researchers address solubility challenges during purification?

  • Methodological Answer : Optimize recrystallization by testing mixed solvents (e.g., ethanol/water, DMF/acetic acid). For column chromatography, use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane). If solubility remains problematic, derivatization (e.g., acetylation of the hydroxymethyl group) may improve handling .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the thioacetamide moiety in this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model sulfur nucleophilicity and cyclopentylamino group stability. Reaction path searches using quantum mechanics/molecular mechanics (QM/MM) can identify transition states for thiol-disulfide exchange or hydrolysis. Validate predictions with kinetic studies under varying pH and temperature .

Q. What experimental approaches resolve contradictions in spectral data for structurally similar by-products?

  • Methodological Answer : Use 2D NMR (e.g., COSY, HSQC) to distinguish regioisomers. For ambiguous peaks, compare with synthesized reference standards or employ X-ray crystallography (as in Crystallography Open Database entry 7119063 for analogous thiazol-2-amines). Cross-validate with computational NMR chemical shift predictions .

Q. How to design a stability study for the hydroxymethyl-imidazole subunit under oxidative conditions?

  • Methodological Answer : Conduct stress testing by exposing the compound to hydrogen peroxide (3–30%) in buffered solutions (pH 4–9) at 40–60°C. Monitor degradation via HPLC-MS and identify products (e.g., formyl or carboxylic acid derivatives). Correlate results with Arrhenius kinetics to predict shelf-life .

Data-Driven and Methodological Considerations

Q. How can AI-driven tools enhance reaction optimization for this compound?

  • Methodological Answer : Use platforms like COMSOL Multiphysics with AI modules to simulate solvent effects, reaction rates, and catalyst performance. Train models on existing datasets (e.g., reflux times, yields from similar acetamide syntheses) to predict optimal conditions (e.g., 12-hour reflux in acetic acid vs. 6-hour microwave-assisted synthesis) .

Q. What protocols validate the biological activity of derivatives without consumer-focused assays?

  • Methodological Answer : Screen for COX1/2 inhibition (via enzyme-linked immunosorbent assays) or antitumor activity (MTT assays on cancer cell lines, as in Med. Chem. Commun. studies). Ensure dose-response curves are statistically validated (p < 0.05) and compare with positive controls (e.g., celecoxib for COX inhibition) .

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